molecular formula C16H28N2O2 B13866521 2,2'-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol)

2,2'-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol)

Cat. No.: B13866521
M. Wt: 280.41 g/mol
InChI Key: QMSJGJWBTLYWFY-UHFFFAOYSA-N
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Description

2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound features a benzylamino group attached to a pentyl chain, which is further connected to an azanediyl group, making it a unique structure with potential for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of benzyl azide with a suitable precursor compound in the presence of a catalyst such as copper sulfate and a reducing agent like sodium ascorbate . The reaction is carried out in methanol, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)ethylenediamine
  • 1-[Bis(2-hydroxyethyl)amino]-2-propanol

Uniqueness

2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) is unique due to its specific structural features, such as the benzylamino group and the pentyl chain, which confer distinct chemical and biological properties compared to similar compounds .

This detailed article provides a comprehensive overview of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

2-[4-(benzylamino)pentyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C16H28N2O2/c1-15(17-14-16-7-3-2-4-8-16)6-5-9-18(10-12-19)11-13-20/h2-4,7-8,15,17,19-20H,5-6,9-14H2,1H3

InChI Key

QMSJGJWBTLYWFY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN(CCO)CCO)NCC1=CC=CC=C1

Origin of Product

United States

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